molecular formula C25H24N4O4S B11002100 methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11002100
M. Wt: 476.5 g/mol
InChI Key: IOXGLPKIBNRQCC-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenyl derivatives, thiazole precursors, and pyrazole intermediates. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.

    Attachment of the Pyrazole Moiety: This step might involve coupling reactions using reagents like EDCI or DCC in the presence of a base.

    Esterification: The final step could involve esterification reactions to introduce the methyl ester group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or pyrazole moieties.

    Reduction: Reduction reactions might target the carbonyl groups or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential as drug candidates. They might be screened for activity against various diseases, including cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-hydroxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
  • Methyl 5-(2-chlorophenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Uniqueness

The uniqueness of methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(2-phenyl-5-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C25H24N4O4S/c1-15(2)18-14-19(29(28-18)16-10-6-5-7-11-16)23(30)27-25-26-21(24(31)33-4)22(34-25)17-12-8-9-13-20(17)32-3/h5-15H,1-4H3,(H,26,27,30)

InChI Key

IOXGLPKIBNRQCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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